![molecular formula C17H14F2N2O2S2 B2753498 3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide CAS No. 946328-99-0](/img/structure/B2753498.png)

3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .

Synthesis Analysis

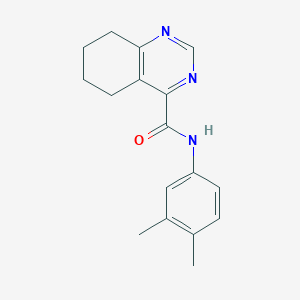

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the “benzenesulfonamide” portion of the name), a thiazole ring (a five-membered ring containing nitrogen and sulfur atoms), and two fluorine atoms attached to different parts of the molecule .Applications De Recherche Scientifique

Inhibition of Kynurenine 3-Hydroxylase

Research has highlighted the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, demonstrating significant inhibitory action against kynurenine 3-hydroxylase. These compounds have shown potential in blocking the kynurenine pathway, which plays a critical role in neurological disorders. The study by Röver et al. (1997) identifies these sulfonamides as high-affinity inhibitors, capable of modulating kynurenic acid levels in the brain, offering insights into their potential therapeutic applications in neurodegenerative diseases (Röver et al., 1997).

Anticancer and Anti-HCV Properties

Another dimension of research by Küçükgüzel et al. (2013) explores the synthesis of novel benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the multifaceted biological activities of sulfonamide compounds, highlighting their potential as therapeutic agents in treating various conditions, including cancer and hepatitis C virus (HCV) infections (Küçükgüzel et al., 2013).

COX-2 Inhibition for Anti-inflammatory Applications

Research into the cyclooxygenase-2 (COX-2) inhibitory properties of sulfonamide derivatives, as detailed by Pal et al. (2003), presents the development of compounds with notable anti-inflammatory activity. These findings are crucial for the development of new anti-inflammatory drugs, particularly those that offer selective COX-2 inhibition with minimal side effects (Pal et al., 2003).

Sensing and Detection Applications

Bozkurt and Gul (2018) discuss the use of a pyrazoline derivative benzenesulfonamide for metal ion selectivity based on fluorometric detection. This research highlights the potential of sulfonamide derivatives in environmental and biological sensing applications, particularly for the selective detection of metal ions (Bozkurt & Gul, 2018).

Synthesis and Characterization for Molecular Imaging

The synthesis and characterization of compounds for positron emission tomography (PET) imaging of brain receptors, as explored by Telu et al. (2011), demonstrate the role of sulfonamide derivatives in advancing neuroimaging techniques. This work contributes to the development of diagnostic tools for neurological conditions (Telu et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets, leading to various biological responses .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a broad range of pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2S2/c18-13-6-4-12(5-7-13)17-21-15(11-24-17)8-9-20-25(22,23)16-3-1-2-14(19)10-16/h1-7,10-11,20H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKSQSMWLDDWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)

![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2753419.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2753420.png)

![4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753422.png)

![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2753423.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2753425.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2753428.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2753432.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2753436.png)